2-(2,1,3-benzothiadiazole-4-sulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
2-(2,1,3-benzothiadiazole-4-sulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzothiadiazole moiety, a sulfonyl group, a pyrazolyl group, and a tetrahydroisoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,1,3-benzothiadiazole-4-sulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the benzothiadiazole core: This can be achieved through the cyclization of o-phenylenediamine with sulfur-containing reagents.
Introduction of the sulfonyl group: Sulfonylation of the benzothiadiazole core using sulfonyl chlorides under basic conditions.
Synthesis of the pyrazolyl group: This involves the reaction of hydrazines with α,β-unsaturated carbonyl compounds.
Formation of the tetrahydroisoquinoline core: This can be synthesized through the Pictet-Spengler reaction, where an aryl ethylamine reacts with an aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents. Scale-up processes would also focus on cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroisoquinoline core, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiadiazole and pyrazolyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic or basic media).
Major Products
Oxidation: Quinoline derivatives.
Reduction: Sulfides or thiols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in transition metal-catalyzed reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Biological Probes: Used in the development of fluorescent probes for imaging and detection of biological molecules.
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its unique structure.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders.
Industry
Materials Science: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-(2,1,3-benzothiadiazole-4-sulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or nucleic acids. The sulfonyl and pyrazolyl groups can form hydrogen bonds and other interactions with biological macromolecules, modulating their activity. The benzothiadiazole moiety may also contribute to the compound’s electronic properties, influencing its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-(2,1,3-benzothiadiazole-4-sulfonyl)-4-(1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline: Lacks the methyl group on the pyrazolyl ring.
2-(2,1,3-benzothiadiazole-4-sulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline: Lacks the tetrahydroisoquinoline core.
Uniqueness
The presence of both the sulfonyl and pyrazolyl groups in conjunction with the tetrahydroisoquinoline core makes 2-(2,1,3-benzothiadiazole-4-sulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline unique. This combination imparts distinct chemical properties, such as enhanced stability, reactivity, and potential biological activity, distinguishing it from similar compounds.
Properties
IUPAC Name |
4-[[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]sulfonyl]-2,1,3-benzothiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2S2/c1-23-10-14(9-20-23)16-12-24(11-13-5-2-3-6-15(13)16)28(25,26)18-8-4-7-17-19(18)22-27-21-17/h2-10,16H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCKOZBDKTJBJPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)S(=O)(=O)C4=CC=CC5=NSN=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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